molecular formula C15H14FN3O2 B2849025 (3-Fluorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034297-24-8

(3-Fluorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2849025
CAS RN: 2034297-24-8
M. Wt: 287.294
InChI Key: NSZWVMKCQFZIPJ-UHFFFAOYSA-N
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Description

The compound “(3-Fluorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the pyrrolidine ring and the fluorophenyl and pyrimidin-4-yloxy groups. The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity, a phenomenon called "pseudorotation" .

Scientific Research Applications

Pharmacophore Design of Kinase Inhibitors

Compounds with pyrimidine-based structures, including those related to "(3-Fluorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone", have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines. The design, synthesis, and activity studies of these inhibitors are critical in the development of therapeutic agents targeting inflammation and related diseases. These inhibitors exhibit high binding selectivity and potency by mimicking the binding of ATP in the kinase pocket, a feature crucial for their inhibitory function (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Synthesis of Phosphonic Acids

The structural motif present in "(3-Fluorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone" is relevant to the synthesis of phosphonic acids, which have broad applications ranging from drug and pro-drug development to bone targeting and the design of supramolecular materials. Phosphonic acids are critical in various research fields, including chemistry, biology, and physics, due to their bioactive properties and utility in functionalizing surfaces for analytical purposes (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Development of Fluorescent Chemosensors

Derivatives of pyrimidine and related compounds have been used to develop chemosensors for detecting metal ions, anions, and neutral molecules. These sensors are characterized by high selectivity and sensitivity, highlighting the versatility of the pyrimidine ring system in the development of diagnostic and analytical tools. The adaptation of these compounds for fluorescence-based chemosensing opens new avenues in biochemistry and environmental monitoring (Roy, 2021).

Chemotherapy Drug Development

Fluorinated pyrimidines, closely related to the compound , are extensively used in chemotherapy, with 5-Fluorouracil (5-FU) being a prime example. Research into these compounds, including their synthesis, metabolism, and biodistribution, provides valuable insights into the development of more effective cancer treatments. These studies contribute to our understanding of how fluorinated pyrimidines and their derivatives can be used to perturb nucleic acid structure and function, offering pathways to novel cancer therapies (Gmeiner, 2020).

properties

IUPAC Name

(3-fluorophenyl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-12-3-1-2-11(8-12)15(20)19-7-5-13(9-19)21-14-4-6-17-10-18-14/h1-4,6,8,10,13H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZWVMKCQFZIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

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